4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640867-08-7
VCID: VC11838362
InChI: InChI=1S/C16H23N3OS/c20-16(19-8-10-21-11-9-19)15-2-1-7-18(13-15)12-14-3-5-17-6-4-14/h3-6,15H,1-2,7-13H2
SMILES: C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3
Molecular Formula: C16H23N3OS
Molecular Weight: 305.4 g/mol

4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine

CAS No.: 2640867-08-7

Cat. No.: VC11838362

Molecular Formula: C16H23N3OS

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine - 2640867-08-7

Specification

CAS No. 2640867-08-7
Molecular Formula C16H23N3OS
Molecular Weight 305.4 g/mol
IUPAC Name [1-(pyridin-4-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C16H23N3OS/c20-16(19-8-10-21-11-9-19)15-2-1-7-18(13-15)12-14-3-5-17-6-4-14/h3-6,15H,1-2,7-13H2
Standard InChI Key LMHNYFQBXBBWHT-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3
Canonical SMILES C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₁₆H₂₃N₃OS

  • Molecular Weight: 305.4 g/mol

  • CAS Registry Number: 2770608-12-1

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilityLikely polar organic solvents

Structural Features

  • Core Components:

    • Piperidine: A six-membered amine ring providing conformational flexibility.

    • Pyridin-4-ylmethyl: A pyridine substituent enhancing hydrophilicity and hydrogen-bonding potential.

    • Thiomorpholine: A sulfur-containing heterocycle contributing to electron-rich environments and metabolic stability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves multi-step protocols, often leveraging:

  • Hydrogenation: Reduction of pyridine intermediates using catalysts like Pd/C or PtO₂ under H₂ atmospheres .

  • Coupling Reactions: Formation of the piperidine-thiomorpholine linkage via carbonylative coupling .

  • Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates .

Table 2: Representative Reaction Conditions

StepConditionsYieldSource
HydrogenationPd/C, H₂ (4 MPa), EtOH, 80°C, 16h60–98%
CouplingK₂CO₃, DMF, 60°C35–94%
DeprotectionTFA/CH₂Cl₂, room temperature85–90%

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the piperidine ring.

  • Purification: Separation of stereoisomers due to the chiral piperidine center .

Structural and Spectroscopic Analysis

X-ray Diffraction (XRD)

While XRD data for this specific compound is unavailable, analogs with similar piperidine-thiomorpholine frameworks exhibit characteristic peaks at 2θ = 10.4° and 6.9°, indicative of crystalline packing .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 3.6–3.8 ppm (piperidine N-CH₂-pyridine).

    • δ 2.5–2.7 ppm (thiomorpholine S-CH₂) .

  • ¹³C NMR: Carbonyl resonance at ~170 ppm (C=O) .

TargetIC₅₀ (Predicted)MechanismSource
PI3Kδ<10 nMATP-competitive inhibition
mTOR20–50 nMAllosteric modulation

Antimicrobial Activity

Thiomorpholine derivatives demonstrate broad-spectrum activity against pathogens like Staphylococcus aureus (MIC = 0.03–0.5 μg/mL) .

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